molecular formula C24H24N2OS B3555291 3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B3555291
M. Wt: 388.5 g/mol
InChI Key: GIQPMFOAWAPEIH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings. It has a spiro configuration, which means it has two rings that share a single atom. The molecule contains a quinazoline group, which is a type of heterocyclic compound. Quinazolines have been studied for their potential medicinal properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline ring and the attachment of the phenylethyl group. The exact method would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline group would contribute to the rigidity of the molecule, while the phenylethyl group could potentially add some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The quinazoline group is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions. The thioxo group might be susceptible to reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s being studied for potential medicinal properties, it could interact with various biological targets. For example, many quinazoline derivatives have been studied for their anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it should be handled with care to avoid exposure. Specific safety data would likely be provided by the manufacturer or supplier .

Future Directions

Future research on this compound could involve studying its potential medicinal properties, optimizing its synthesis, or investigating its reactivity. It could also involve designing and synthesizing related compounds with improved properties .

Properties

IUPAC Name

3-(2-phenylethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-22-20-21(25-23(28)26(22)15-12-17-8-2-1-3-9-17)19-11-5-4-10-18(19)16-24(20)13-6-7-14-24/h1-5,8-11H,6-7,12-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQPMFOAWAPEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 2
3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 3
3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 4
Reactant of Route 4
3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 5
3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 6
3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

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